![molecular formula C12H23NO6 B6309255 3-{[(t-Butoxy)carbonyl](2,2-dimethoxyethyl)amino}propanoic acid CAS No. 2109165-73-1](/img/structure/B6309255.png)
3-{[(t-Butoxy)carbonyl](2,2-dimethoxyethyl)amino}propanoic acid
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Description
3-(t-Butoxycarbonyl)(2,2-dimethoxyethyl)amino)propanoic acid, also known as 3-Boc-DMEPA, is a synthetic organic compound used in various scientific research applications. It is a carboxylic acid derivative that is commonly used in organic synthesis for the preparation of amines, peptides, and other carboxylic acid derivatives. 3-Boc-DMEPA has a wide range of applications in laboratory experiments and can be used as a reagent, catalyst, or starting material in various synthesis pathways.
Scientific Research Applications
Medicine: Drug Synthesis and Prodrug Design
This compound is utilized in the synthesis of pharmaceutical drugs. Its structure, featuring a protected amino group and a carboxylic acid, makes it a valuable intermediate in the design of prodrugs. Prodrugs are inactive compounds that metabolize into active pharmacological agents within the body, enhancing drug delivery and absorption .
Agriculture: Crop Protection Agents
In agriculture, the compound’s derivatives may serve as precursors for crop protection agents. The functional groups present in the molecule can be modified to produce herbicides or pesticides that are more effective and environmentally friendly .
Material Science: Polymer Production
The carboxylic acid group of this compound is reactive, allowing it to be incorporated into polymer chains. This can lead to the development of new materials with specific mechanical properties for use in various industries, including automotive and aerospace .
Environmental Science: Biodegradable Plastics
Given its potential for polymerization, this compound could be used in creating biodegradable plastics. These plastics can break down more easily in the environment, reducing pollution and the impact on wildlife .
Biochemistry: Enzyme Inhibition Studies
The compound’s ability to mimic certain amino acid structures makes it a candidate for enzyme inhibition studies. It can be used to understand enzyme mechanisms and to design inhibitors that could regulate biochemical pathways involved in diseases .
Pharmacology: Targeted Drug Delivery
In pharmacology, the compound’s structure can be exploited to develop targeted drug delivery systems. By attaching specific ligands to the compound, drugs can be directed to particular tissues or cells, increasing treatment efficacy and reducing side effects .
Chemical Synthesis: Chiral Building Blocks
The compound can act as a chiral building block for the synthesis of complex molecules. Its stereochemistry is important for creating substances that have the desired optical activity, which is crucial in the production of certain pharmaceuticals .
Analytical Chemistry: Chromatography Standards
Lastly, this compound can be used as a standard in chromatography techniques to help identify and quantify similar compounds in mixtures. Its unique structure allows for easy detection and can aid in the analysis of complex biological samples .
properties
IUPAC Name |
3-[2,2-dimethoxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6/c1-12(2,3)19-11(16)13(7-6-9(14)15)8-10(17-4)18-5/h10H,6-8H2,1-5H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVZOTPXZMMNFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl](2,2-dimethoxyethyl)amino}propanoic acid |
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